N-(2-Mercapto-1-oxopropyl)-L-valine N-(2-Mercapto-1-oxopropyl)-L-valine
Brand Name: Vulcanchem
CAS No.: 1313496-16-0
VCID: VC21124518
InChI: InChI=1S/C8H15NO3S/c1-4(2)6(8(11)12)9-7(10)5(3)13/h4-6,13H,1-3H3,(H,9,10)(H,11,12)/t5?,6-/m0/s1
SMILES: CC(C)C(C(=O)O)NC(=O)C(C)S
Molecular Formula: C8H15NO3S
Molecular Weight: 205.28 g/mol

N-(2-Mercapto-1-oxopropyl)-L-valine

CAS No.: 1313496-16-0

Cat. No.: VC21124518

Molecular Formula: C8H15NO3S

Molecular Weight: 205.28 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Mercapto-1-oxopropyl)-L-valine - 1313496-16-0

Specification

CAS No. 1313496-16-0
Molecular Formula C8H15NO3S
Molecular Weight 205.28 g/mol
IUPAC Name (2S)-3-methyl-2-(2-sulfanylpropanoylamino)butanoic acid
Standard InChI InChI=1S/C8H15NO3S/c1-4(2)6(8(11)12)9-7(10)5(3)13/h4-6,13H,1-3H3,(H,9,10)(H,11,12)/t5?,6-/m0/s1
Standard InChI Key LPQVCURJKWLHLV-GDVGLLTNSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)O)NC(=O)C(C)S
SMILES CC(C)C(C(=O)O)NC(=O)C(C)S
Canonical SMILES CC(C)C(C(=O)O)NC(=O)C(C)S

Introduction

Chemical Structure and Properties

N-(2-Mercapto-1-oxopropyl)-L-valine is structurally characterized as a derivative of the amino acid L-valine with a 2-mercapto-1-oxopropyl group attached to the amino nitrogen. The compound contains a thiol group (mercapto) that gives it distinctive chemical reactivity and potential biological properties.

Basic Chemical Information

The fundamental chemical identity of N-(2-Mercapto-1-oxopropyl)-L-valine is defined by the following properties:

PropertyValue
Molecular FormulaC8H15NO3S
Molecular Weight205.28 g/mol
CAS Number1313496-16-0
IUPAC Name(2S)-3-methyl-2-(2-sulfanylpropanoylamino)butanoic acid
InChIKeyLPQVCURJKWLHLV-GDVGLLTNSA-N
PubChem CID22799798

The compound features a chiral center at the alpha carbon of the valine residue, with the specific configuration being (2S) as indicated in its systematic IUPAC name .

Physical and Chemical Properties

N-(2-Mercapto-1-oxopropyl)-L-valine exhibits several important physicochemical properties that influence its behavior in chemical reactions and biological systems:

PropertyValue
XLogP30.6
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count4
Rotatable Bond Count4
Exact Mass205.07726451 Da

These properties suggest moderate lipophilicity (XLogP3 value of 0.6) and good potential for hydrogen bonding, which may influence its solubility and interactions with biological macromolecules . The presence of three hydrogen bond donors and four hydrogen bond acceptors indicates the compound's potential for forming multiple hydrogen bonds, contributing to its possible interactions in biological systems.

Nomenclature and Identification

Systematic Naming

The systematic IUPAC name for this compound is (2S)-3-methyl-2-(2-sulfanylpropanoylamino)butanoic acid . This name describes the structural components: a butanoic acid (valine backbone) with 3-methyl substitution, and a 2-sulfanylpropanoylamino group attached at position 2.

Common Synonyms

N-(2-Mercapto-1-oxopropyl)-L-valine is known by several synonyms in chemical databases and literature:

  • L-Valine, N-(2-mercapto-1-oxopropyl)-

  • Metazachlor Impurity 6

  • N-(2-Sulfanylpropanoyl)-L-valine

  • Val-tiopronin

  • SCHEMBL6468266

The variety of names reflects its different contexts of use, with "Metazachlor Impurity 6" suggesting its relevance as a related compound or degradation product of the herbicide metazachlor, while "Val-tiopronin" indicates its relationship to the drug tiopronin, with valine substituting for glycine.

Chemical Identifiers

For precise chemical identification in databases and literature, N-(2-Mercapto-1-oxopropyl)-L-valine is associated with several unique identifiers:

Identifier TypeValue
CAS Number1313496-16-0
InChIInChI=1S/C8H15NO3S/c1-4(2)6(8(11)12)9-7(10)5(3)13/h4-6,13H,1-3H3,(H,9,10)(H,11,12)/t5?,6-/m0/s1
SMILESCC(C)C@@HNC(=O)C(C)S
ChEMBL IDCHEMBL2158194
ManufacturerProduct NumberPackagingPrice (USD)Updated
TRCM22542050mg$1402021-12-16
TRCM225420500mg$1,1002021-12-16
American Custom Chemicals CorporationAAA00113665mg$500.212021-12-16
American Custom Chemicals CorporationAAA001136650mg$5612021-12-16

Additionally, several global suppliers, including J & K SCIENTIFIC LTD., Chemsky (Shanghai) International Co., Ltd., and Energy Chemical, offer this compound with varying pricing structures .

Chemical Structure and Reactivity

Structural Features

N-(2-Mercapto-1-oxopropyl)-L-valine contains several key functional groups that define its chemical behavior:

  • Carboxylic acid group (-COOH) from the valine portion

  • Amide linkage (-NHCO-) connecting the valine and the mercaptopropanoyl moiety

  • Thiol group (-SH) which imparts distinctive reactivity

  • Isopropyl side chain from the valine portion

The presence of these functional groups creates a molecule with multiple reactive sites, capable of engaging in various chemical interactions including hydrogen bonding, nucleophilic reactions (via the thiol group), and potentially metal coordination.

Relationship to Other Compounds

Structural Analogs

N-(2-Mercapto-1-oxopropyl)-L-valine is structurally related to several other compounds, most notably:

  • N-(2-Mercapto-1-oxopropyl)-L-alanine (CAS: 26843-61-8): A similar compound where alanine replaces valine, having the molecular formula C6H11NO3S and a molecular weight of 177.22 g/mol .

  • Tiopronin (N-2-mercaptopropionylglycine): A medication used for the treatment of cystinuria and rheumatoid arthritis, where glycine is the amino acid component instead of valine.

The substitution of different amino acids in this structural framework results in a family of related compounds with potentially diverse biological and chemical properties.

Relationship to Metazachlor

The designation of N-(2-Mercapto-1-oxopropyl)-L-valine as "Metazachlor Impurity 6" suggests its relevance in the context of the herbicide metazachlor . This indicates that the compound may be:

  • A synthetic intermediate in metazachlor production

  • A degradation product of metazachlor

  • A structural analog used for analytical reference in metazachlor quality control

This relationship highlights the compound's potential significance in agricultural chemistry and environmental analysis, particularly in the context of herbicide monitoring and quality control.

As a reference standard, N-(2-Mercapto-1-oxopropyl)-L-valine serves important functions in analytical chemistry:

  • Identification and purity testing of related compounds

  • Quality control in pharmaceutical and agricultural chemical manufacturing

  • Method development for the analysis of sulfur-containing amino acid derivatives

  • Chromatographic calibration for specialized analyses

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